

Parp1-IN-22: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Parp1-IN-22	
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An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent PARP1 Inhibitor

Parp1-IN-22 is a potent and highly effective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. With a half-maximal inhibitory concentration (IC50) of less than 10 nM, this small molecule holds significant promise for research in oncology and other fields where PARP1 modulation is a therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for Parp1-IN-22, tailored for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

Parp1-IN-22, with the systematic IUPAC name 4-ethyl-6-((4-(1-methyl-1H-indazol-5-yl)piperazin-1-yl)methyl)quinolin-2(1H)-one, is a heterocyclic compound featuring a quinolinone core. Its detailed chemical and physicochemical properties are summarized in the table below for easy reference.



Property	Value
IUPAC Name	4-ethyl-6-((4-(1-methyl-1H-indazol-5-yl)piperazin-1-yl)methyl)quinolin-2(1H)-one
CAS Number	3033649-17-8
Molecular Formula	C23H26N6O
Molecular Weight	402.49 g/mol
Canonical SMILES	CCC1=CC2=C(NC1=O)C=C(C=N2)CN3CCN(C C3)C4=CC5=C(N(N=C5)C)C=C4
InChI Key	Information not available
Appearance	Solid (presumed)
Solubility	Information not available

Pharmacological Properties

Parp1-IN-22 is characterized by its potent inhibitory activity against the PARP1 enzyme. The IC50 value, a measure of the concentration of the inhibitor required to reduce the enzyme's activity by half, is a critical parameter for assessing its potency.

Parameter	Value
Target	Poly(ADP-ribose) polymerase 1 (PARP1)
IC50	< 10 nM

Mechanism of Action and Signaling Pathways

PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When DNA damage occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.



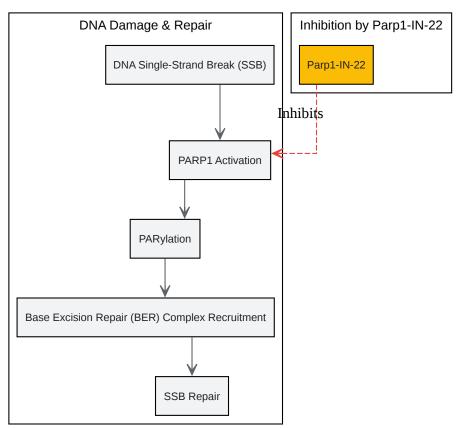
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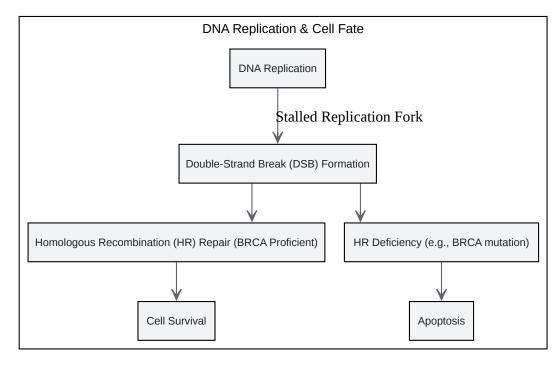
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PARP inhibitors like **Parp1-IN-22** exert their therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP1-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.



Mechanism of Action of Parp1-IN-22





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Mechanism of PARP1 inhibition by **Parp1-IN-22** leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

While a specific, detailed synthesis protocol for **Parp1-IN-22** is not publicly available in the searched literature, the synthesis of similar quinolinone-based PARP inhibitors generally involves multi-step organic synthesis. A general approach would likely involve the construction of the 4-ethyl-6-(bromomethyl)quinolin-2(1H)-one intermediate followed by a nucleophilic substitution reaction with 1-(1-methyl-1H-indazol-5-yl)piperazine.

The following are generalized protocols for key biological assays used to characterize PARP1 inhibitors. These should be optimized for the specific experimental conditions and cell lines being used.

In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)

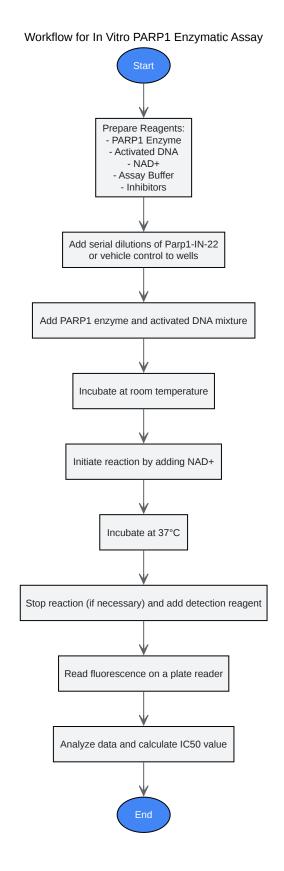
This assay measures the ability of an inhibitor to block the catalytic activity of purified PARP1 enzyme.

Materials:

- · Recombinant human PARP1 enzyme
- Activated DNA (e.g., sonicated calf thymus DNA)
- β-NAD+ (PARP1 substrate)
- PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
- Fluorescent NAD+ analog or a kit that detects PAR formation (e.g., via an antibody)
- Parp1-IN-22 and other control inhibitors
- 96-well black microplate
- Plate reader with fluorescence capabilities

Workflow:





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Workflow for a typical in vitro PARP1 enzymatic activity assay.



Cellular PARP1 Trapping Assay

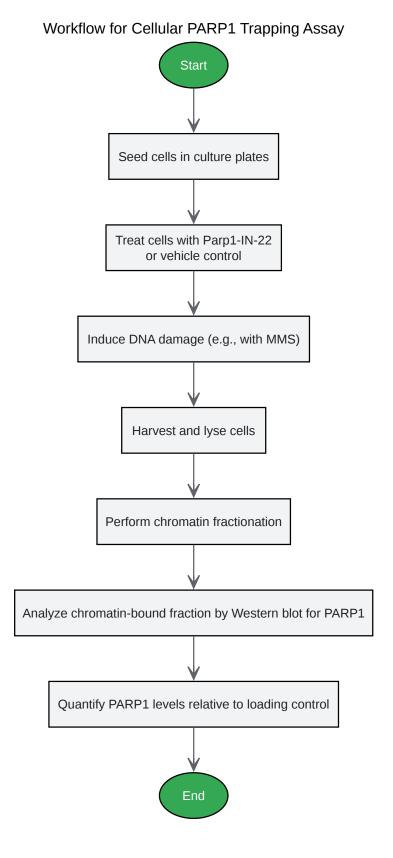
This assay determines the ability of an inhibitor to trap PARP1 onto chromatin in living cells.

Materials:

- Cancer cell line of interest (e.g., with and without BRCA mutations)
- Cell culture medium and supplements
- Parp1-IN-22 and control inhibitors
- DNA damaging agent (e.g., methyl methanesulfonate MMS)
- · Cell lysis buffer
- Chromatin fractionation kit or buffers
- SDS-PAGE gels and Western blotting reagents
- Primary antibodies against PARP1 and a loading control (e.g., Histone H3)
- Secondary antibody (HRP-conjugated)
- · Chemiluminescence substrate

Workflow:





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Workflow for a cellular PARP1 trapping assay.



Conclusion

Parp1-IN-22 is a valuable research tool for investigating the role of PARP1 in various biological processes, particularly in the context of DNA repair and cancer biology. Its high potency makes it an excellent candidate for in vitro and cell-based studies aimed at understanding the intricacies of PARP1 inhibition and its downstream effects. Further research to elucidate its detailed synthesis and to explore its efficacy in preclinical models is warranted to fully realize its potential.

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